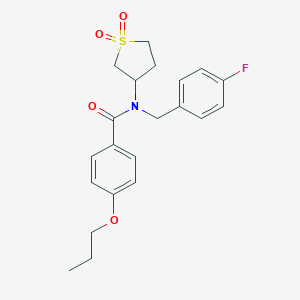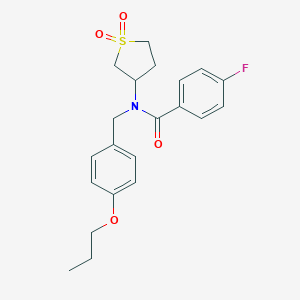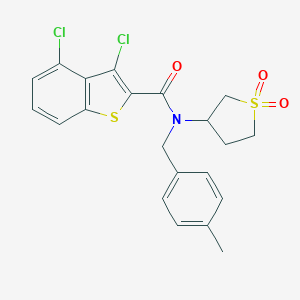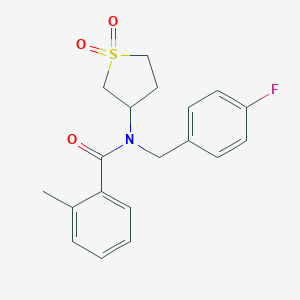![molecular formula C21H18N2O4S B385679 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine CAS No. 720673-19-8](/img/structure/B385679.png)
4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine is a novel organic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as BSFA, and it belongs to the class of oxazole derivatives.
Mécanisme D'action
The mechanism of action of BSFA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the progression of diseases. For example, in cancer cells, BSFA has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. In bacterial infections, BSFA has been found to inhibit the activity of the enzyme DNA gyrase, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
BSFA has been found to have various biochemical and physiological effects. In vitro studies have shown that BSFA inhibits the growth of cancer cells and bacterial cells. BSFA has also been found to reduce the production of inflammatory cytokines in vitro and in vivo. In animal studies, BSFA has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
BSFA has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily determined by HPLC. BSFA has also been found to exhibit low toxicity in vitro and in vivo. However, the limitations of BSFA include its low solubility in water and its instability in acidic and basic conditions.
Orientations Futures
BSFA has shown promising results in various scientific research studies, and there are several future directions for its use. One potential future direction is the development of BSFA-based drug delivery systems, which can target specific cells and tissues. Another future direction is the optimization of the synthesis method to increase the yield and purity of the product. Additionally, further studies are needed to fully understand the mechanism of action of BSFA and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of BSFA involves the reaction of 4-(chloromethyl)benzenesulfonyl chloride with 2-furylamine in the presence of a base, followed by the reaction of the resulting intermediate with 4-methylbenzylamine. The final product is obtained by the cyclization of the intermediate with triethylamine and acetic anhydride. The yield of the product is around 60%, and the purity is determined by HPLC.
Applications De Recherche Scientifique
BSFA has shown promising results in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. BSFA has been used in the treatment of various diseases such as cancer, rheumatoid arthritis, and bacterial infections. The compound has also been studied for its potential use in drug delivery systems.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-15-9-11-16(12-10-15)14-22-20-21(23-19(27-20)18-8-5-13-26-18)28(24,25)17-6-3-2-4-7-17/h2-13,22H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTWRZBEUYDFQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide](/img/structure/B385603.png)
![N-(3-chloro-2-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B385604.png)
![N-(3,4-dichlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B385605.png)

![2-Benzyl-5-[(2-chlorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B385608.png)
![2-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-(2,6-dimethyl-4-morpholinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B385610.png)
![5-[(2-Chlorobenzyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B385611.png)
![5-[(4-Chlorobenzyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B385612.png)
![6-Imino-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B385613.png)
![2-{3-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine](/img/structure/B385614.png)